4-(Furan-2-yl)aniline;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
4-(Furan-2-yl)aniline: and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct chemical structures and properties. 4-(Furan-2-yl)aniline is an aniline derivative where the aniline group is substituted with a furan ring at the para position. It has the molecular formula C10H9NO and is known for its applications in organic synthesis and pharmaceuticals . On the other hand, 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with the molecular formula C10H13I, characterized by the presence of four methyl groups and one iodine atom on the benzene ring .
Preparation Methods
4-(Furan-2-yl)aniline: can be synthesized through various methods. One common synthetic route involves the reaction of 2-furylboronic acid with 4-bromoaniline in the presence of a palladium catalyst, such as palladium acetate, under Suzuki-Miyaura coupling conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The product is then purified through recrystallization or column chromatography.
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent like nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent, such as acetic acid or dichloromethane, at room temperature. The product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
4-(Furan-2-yl)aniline: undergoes various chemical reactions, including:
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:
Scientific Research Applications
4-(Furan-2-yl)aniline: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other organic materials.
1-iodo-2,3,4,5-tetramethylbenzene: is used in:
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)aniline and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity . Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .
1-iodo-2,3,4,5-tetramethylbenzene: primarily acts as a reactive intermediate in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds through coupling reactions .
Comparison with Similar Compounds
4-(Furan-2-yl)aniline: can be compared with other aniline derivatives, such as 4-(thiophen-2-yl)aniline and 4-(pyridin-2-yl)aniline . These compounds share similar structural features but differ in their heterocyclic substituents, leading to variations in their chemical reactivity and biological activity .
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds, such as 1-iodo-3,4,5,6-tetramethylbenzene and 1-iodo-2,4,5-trimethylbenzene . These compounds have different substitution patterns on the benzene ring, affecting their reactivity and applications in organic synthesis .
Properties
Molecular Formula |
C20H22INO |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-(furan-2-yl)aniline;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H9NO/c1-6-5-10(11)9(4)8(3)7(6)2;11-9-5-3-8(4-6-9)10-2-1-7-12-10/h5H,1-4H3;1-7H,11H2 |
InChI Key |
PLJMMKKIEMLTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1=COC(=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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